Enzyme Inhibition: Dihydroorotase vs. Xanthine Oxidase Selectivity Profile
2-(4-Nitrophenyl)-4H-3,1-benzoxathiin-4-one exhibits weak inhibition of mouse dihydroorotase (IC50 = 180,000 nM) [1]. In stark contrast, its reduced amino analog, 2-(4-aminophenyl)-4H-3,1-benzoxathiin-4-one, is a potent inhibitor of xanthine oxidase (XOD) with an IC50 of 250 nM [2]. This demonstrates a dramatic >700-fold shift in potency and target selectivity resulting solely from modification of the nitro group. This establishes the nitro compound not as a potent inhibitor itself, but as a critical prodrug or precursor with a completely distinct biological profile.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 180,000 nM |
| Comparator Or Baseline | 2-(4-Aminophenyl)-4H-3,1-benzoxathiin-4-one: IC50 = 250 nM |
| Quantified Difference | 720-fold difference in potency; different primary target (dihydroorotase vs. XOD) |
| Conditions | Target compound: inhibition of dihydroorotase from mouse Ehrlich ascites at 10 µM and pH 7.37; Comparator: inhibition of XOD (unknown origin) using xanthine as substrate. |
Why This Matters
This data directly refutes the assumption that any 4H-3,1-benzoxathiin-4-one derivative can substitute for another; the nitro group dictates a unique biochemical trajectory, making the 4-nitro compound essential for studies on nitroreductase-mediated activation or as a negative control for XOD assays.
- [1] BindingDB. (n.d.). PrimarySearch_ki for CAD protein and BDBM50405110. View Source
- [2] BindingDB. (n.d.). BDBM50381284 (CHEMBL2018876). View Source
